molecular formula C20H14BrF3N4 B15096903 N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15096903
M. Wt: 447.3 g/mol
InChI Key: ALDLZHBGIBFGKU-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:

  • 3-position: Phenyl group.
  • 5-position: Methyl group.
  • 2-position: Trifluoromethyl (CF₃) group.
  • 7-position: Amine linked to a 4-bromophenyl moiety.

The bromine atom at the para position of the phenylamine introduces steric bulk and enhanced lipophilicity, which may influence solubility, metabolic stability, and target binding compared to other analogs .

Properties

Molecular Formula

C20H14BrF3N4

Molecular Weight

447.3 g/mol

IUPAC Name

N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H14BrF3N4/c1-12-11-16(26-15-9-7-14(21)8-10-15)28-19(25-12)17(13-5-3-2-4-6-13)18(27-28)20(22,23)24/h2-11,26H,1H3

InChI Key

ALDLZHBGIBFGKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method involves the condensation of 4-bromoaniline with 5-methyl-3-phenyl-2-(trifluoromethyl)pyrazole-4-carbaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with guanidine carbonate in the presence of a base to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Variations in the 3-Position Substituent

Compound Name 3-Position Substituent Key Differences/Effects Reference
Target Compound Phenyl Baseline for comparison; phenyl provides π-π stacking potential. -
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)... 4-Fluorophenyl Fluorine enhances electronegativity and bioavailability; improved anti-mycobacterial activity .
3-(4-Chlorophenyl)-5-methyl-N-(3-methylbutyl) 4-Chlorophenyl Chlorine increases lipophilicity but may reduce metabolic stability compared to bromine.

Variations in the 5-Position Substituent

Compound Name 5-Position Substituent Key Differences/Effects Reference
Target Compound Methyl Methyl group balances steric and electronic effects. -
5-(4-Fluorophenyl)-N,N-dimethyl... 4-Fluorophenyl Bulky aryl substituent may hinder target binding; carboxamide instead of amine alters reactivity .
5-(4-Bromophenyl)-N-(butan-2-yl)... 4-Bromophenyl Bromine in the pyrimidine core (vs. amine side chain) affects electronic distribution.

Variations in the 2-Position Substituent

Compound Name 2-Position Substituent Key Differences/Effects Reference
Target Compound Trifluoromethyl (CF₃) CF₃ enhances metabolic stability and lipophilicity. -
2-[(Methyloxy)methyl]-N-[4-(trifluoromethyl)] Methoxymethyl Reduced electron-withdrawing effect compared to CF₃; may lower enzyme inhibition.

Variations in the 7-Amine Substituent

Compound Name 7-Amine Substituent Key Differences/Effects Reference
Target Compound 4-Bromophenyl Bromine increases steric bulk and lipophilicity; may reduce solubility. -
N-(Pyridin-2-ylmethyl) derivatives Pyridinylmethyl Pyridine enhances water solubility; critical for anti-mycobacterial activity .
N-(2-Methoxyethyl)-5-methyl-3-phenyl... 2-Methoxyethyl Alkyl chain with ether improves solubility but reduces aromatic interactions.

Biological Activity

N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and enzyme inhibitor, making it a subject of interest for further research and development.

Chemical Structure and Properties

The compound's structure features a bromophenyl group, a trifluoromethyl moiety, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC18H16BrF3N4
Molecular Weight441.2 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines have significant anticancer properties. A study evaluated the anticancer activity of various synthesized pyrazolo derivatives against human breast cancer cell lines (MDA-MB-231) using the MTT assay. The results demonstrated that certain derivatives exhibited notable growth inhibition compared to controls, suggesting that modifications in the structure can enhance their efficacy against cancer cells .

Case Study:
In one study, a library of synthesized pyrazolo derivatives was screened for their anticancer activity. Among them, compounds with specific substitutions showed IC50 values as low as 0.59 µM against MCF7 cells, indicating strong cytotoxic effects. This highlights the potential of modifying the pyrazolo framework to improve therapeutic outcomes .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism involves binding to the ATP-binding sites of CDKs, thus disrupting their function and leading to decreased cell proliferation .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions that include cyclization and amidation processes. Recent advancements have optimized these synthetic routes for better yield and purity, allowing for more extensive studies on biological activity.

Summary of Findings

The biological activity of this compound is characterized by:

  • Anticancer Potential: Demonstrated through various studies showing growth inhibition in cancer cell lines.
  • Enzyme Inhibition: Particularly against CDKs, which may provide a pathway for developing new cancer therapies.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine be optimized for yield and purity?

  • Methodological Answer : Optimize reaction conditions by using catalysts (e.g., palladium for cross-coupling), controlled temperatures (e.g., reflux in polar aprotic solvents like NMP), and solvent systems (e.g., EtOAc/hexane for purification). Column chromatography with gradients (15–20% EtOAc/hexane) is effective for isolating the compound, though yields may remain moderate (20–30%) due to steric hindrance from substituents .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., trifluoromethyl and bromophenyl groups), HRMS for molecular weight validation, and single-crystal X-ray diffraction to resolve steric effects from bulky substituents. IR spectroscopy can identify functional groups like amines or trifluoromethyl .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Conduct enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using recombinant proteins and cell-based viability assays (e.g., MTT in cancer lines). Prioritize targets where trifluoromethyl groups enhance binding affinity, as seen in analogous pyrazolo[1,5-a]pyrimidines .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition.
  • Introduce polar moieties (e.g., pyridylmethylamine) via Suzuki coupling to improve solubility and target engagement .
  • Use molecular docking to predict interactions with active sites (e.g., Plasmodium dihydroorotate dehydrogenase) .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Methodological Answer : Reconcile discrepancies by standardizing assay conditions (e.g., ATP concentrations in kinase assays) and validating purity via HPLC. Cross-test in isogenic cell lines to isolate confounding factors (e.g., metabolic stability differences) .

Q. What strategies improve metabolic stability without compromising potency?

  • Methodological Answer :

  • Replace labile groups (e.g., methyl with cyclopropyl) to reduce oxidative metabolism.
  • Introduce fluorine atoms or trifluoromethyl groups at metabolically vulnerable positions to block CYP450-mediated degradation .
  • Assess stability in microsomal assays and correlate with logP values to balance lipophilicity and bioavailability .

Experimental Design & Data Analysis

Q. How can crystallography aid in understanding this compound’s binding mode?

  • Methodological Answer : Co-crystallize the compound with target proteins (e.g., A2A adenosine receptor homologs) to resolve binding interactions. Analyze dihedral angles and hydrogen-bonding networks (e.g., N–H⋯N interactions) to guide lead optimization .

Q. What computational tools are effective for predicting off-target effects?

  • Methodological Answer : Use molecular dynamics simulations to assess selectivity over related receptors (e.g., adenosine A1/A3). Pair with cheminformatics platforms (e.g., Schrödinger’s QikProp) to predict ADMET profiles and prioritize derivatives with >1000-fold selectivity .

Notes on Data Reproducibility

  • Key Consideration : Document solvent purity (e.g., anhydrous NMP for amine coupling) and reaction timelines to mitigate variability in yields .
  • Validation Step : Replicate biological assays in orthogonal models (e.g., zebrafish for toxicity, murine PD models) to confirm translational relevance .

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